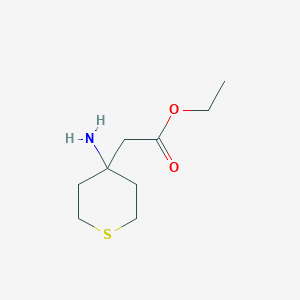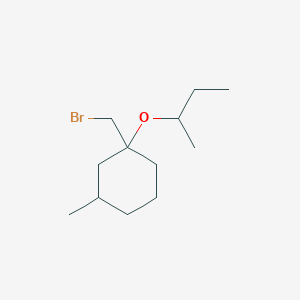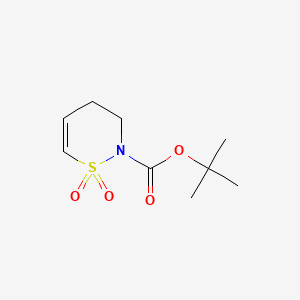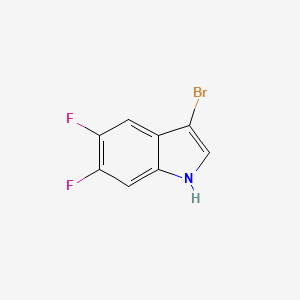
3-bromo-5,6-difluoro-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-5,6-difluoro-1H-indole is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. The compound’s structure includes a bromine atom at the third position and fluorine atoms at the fifth and sixth positions on the indole ring. This unique substitution pattern imparts distinct chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5,6-difluoro-1H-indole can be achieved through several methods. One common approach involves the bromination and fluorination of an indole precursor. For instance, starting with 5,6-difluoroindole, bromination at the third position can be carried out using N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane . The reaction typically proceeds under mild conditions and yields the desired product with high selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-bromo-5,6-difluoro-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the third position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo-indoles or reduction to yield dihydro-indoles.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and dimethylformamide (DMF) are commonly used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 3-amino-5,6-difluoro-1H-indole, while oxidation may produce this compound-2-one .
Applications De Recherche Scientifique
3-bromo-5,6-difluoro-1H-indole has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-bromo-5,6-difluoro-1H-indole involves its interaction with specific molecular targets. The bromine and fluorine substitutions enhance its binding affinity to certain enzymes and receptors. For instance, the compound may inhibit the activity of specific kinases or modulate the function of G-protein coupled receptors (GPCRs) . These interactions can lead to various biological effects, such as cell cycle arrest or apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Compared to similar compounds, 3-bromo-5,6-difluoro-1H-indole exhibits unique properties due to its specific substitution pattern. The presence of bromine at the third position and fluorine at the fifth and sixth positions imparts distinct reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C8H4BrF2N |
|---|---|
Poids moléculaire |
232.02 g/mol |
Nom IUPAC |
3-bromo-5,6-difluoro-1H-indole |
InChI |
InChI=1S/C8H4BrF2N/c9-5-3-12-8-2-7(11)6(10)1-4(5)8/h1-3,12H |
Clé InChI |
JRZBTFOZHRGTKV-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=CC(=C1F)F)NC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Isoxazolo[5,4-d]-pyrimidone](/img/structure/B13547007.png)
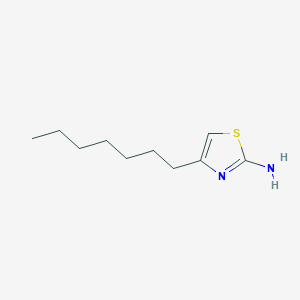
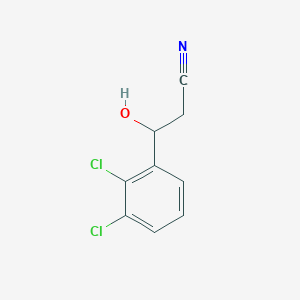
![4-[3-(4-Hydroxybutoxy)propoxy]butanoicacid](/img/structure/B13547021.png)
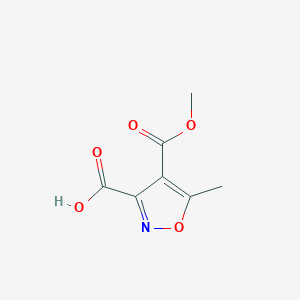
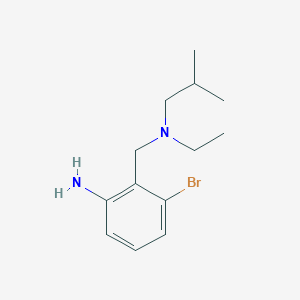
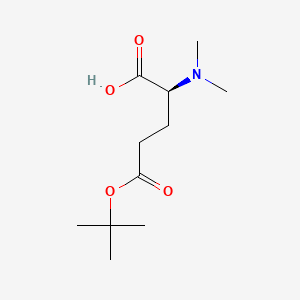
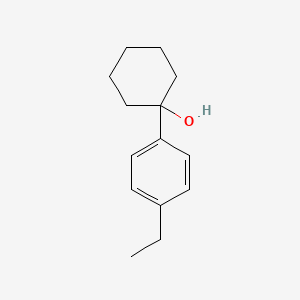

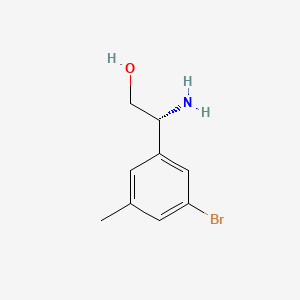
![3-nitro-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13547070.png)
